1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
Overview
Description
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine is a complex organic compound that belongs to the class of indoloquinolizines This compound is notable for its unique structure, which includes an indole fused to a quinolizine ring system
Preparation Methods
The synthesis of 1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine typically involves a multi-step process. One efficient method starts with the formation of an imine, which is then cyclized with acrylic acid. This cyclization is followed by a reduction step to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indole or quinolizine rings, often using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups.
Scientific Research Applications
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs for neurological disorders and cancer.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but they often include modulation of signal transduction pathways and inhibition of key enzymes.
Comparison with Similar Compounds
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine can be compared to other indole and quinolizine derivatives:
Indole: A simpler structure that serves as a building block for more complex molecules.
Quinolizine: Another fused ring system with different chemical properties and applications.
Eburnane Alkaloids: Compounds that share a similar core structure but have additional functional groups that confer different biological activities. The uniqueness of this compound lies in its specific fusion of indole and quinolizine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-12-6-5-10-19-11-9-14-13-7-3-4-8-15(13)18-16(14)17(12)19/h3-4,7-8,18H,2,5-6,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEOGEBTRZOKPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C3=C(CCN2CCC1)C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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